1,4-Bis[chloro(diphenyl)methyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
31537-41-4 |
|---|---|
Molecular Formula |
C32H24Cl2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1,4-bis[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C32H24Cl2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
OTWDBDSJICRMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
General Overview and Research Context in Organic Chemistry
Historical Context of Halogenated Benzene (B151609) Derivatives in Synthesis and Materials Science
The history of halogenated benzene derivatives is deeply intertwined with the development of synthetic organic chemistry. Early investigations in the 19th century, notably the work of Charles Friedel and James Crafts in 1877, revolutionized the field by introducing acid-catalyzed alkylation and acylation reactions of aromatic rings. chemguide.co.ukrsc.org These reactions, which often utilize haloalkanes and acyl halides, provided a powerful method for forming carbon-carbon bonds with benzene and its derivatives, paving the way for the synthesis of a vast array of complex organic molecules. researchgate.netbeilstein-journals.orgrsc.org
Throughout the 20th century, the utility of halogenated arenes expanded dramatically. They became recognized not just as reactants in electrophilic substitution but as crucial precursors in the burgeoning field of organometallic cross-coupling reactions. The presence of a halogen atom on a benzene ring provided a reactive handle for the formation of new bonds, a principle that underpins many modern synthetic methodologies. rsc.org In materials science, halogenation of benzene and its derivatives has been employed to modify the physical and electronic properties of organic materials, leading to the development of polymers, dyes, and pharmaceuticals with specific functionalities. The introduction of halogen atoms can influence properties such as thermal stability, solubility, and electronic behavior. wikipedia.org
Significance of 1,4-Bis[chloro(diphenyl)methyl]benzene in Contemporary Organic and Polymer Chemistry Research
This compound is a bifunctional molecule whose significance in contemporary research is primarily linked to its potential as a specialized initiator in polymer synthesis. The structure, featuring two reactive chloro(diphenyl)methyl groups at opposite ends of a central benzene ring, allows it to initiate polymerization from two distinct points. This bifunctionality is highly valuable in the controlled synthesis of polymers with specific architectures, such as ABA triblock copolymers.
The compound is particularly relevant to the field of cationic polymerization. wikipedia.org The chloro(diphenyl)methyl group can readily dissociate to form a highly stable diphenylmethyl carbocation, which is stabilized by the resonance delocalization of the positive charge over the two phenyl rings. This stable carbocation can then effectively initiate the polymerization of electron-rich monomers, such as styrenes or vinyl ethers. google.com The use of a bifunctional initiator like this compound allows for the simultaneous growth of two polymer chains, a key strategy in living or controlled polymerization techniques for producing polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net
Fundamental Principles of Chemical Structure and Reactivity of Bis(halodiphenylmethyl)arene Systems
The chemical behavior of bis(halodiphenylmethyl)arene systems, such as this compound, is governed by the interplay of electronic and steric factors.
Structure: The molecule consists of a central, rigid benzene ring substituted at the 1 and 4 positions with bulky chloro(diphenyl)methyl groups. The tetrahedral geometry at the benzylic carbons, each bonded to a chlorine atom, a hydrogen atom, and two phenyl groups, results in significant steric crowding. This steric hindrance influences the molecule's conformation and its accessibility to reagents. jove.commdpi.com
Reactivity: The primary site of reactivity is the carbon-chlorine bond. This bond is susceptible to cleavage, particularly under conditions that favor the formation of a carbocation. The resulting diphenylmethyl carbocation is significantly more stable than simpler benzylic cations (like the benzyl (B1604629) cation from benzyl chloride) due to the extensive delocalization of the positive charge across the two attached phenyl rings. byjus.com This inherent stability strongly favors reaction mechanisms that proceed through a carbocation intermediate, such as unimolecular nucleophilic substitution (SN1) reactions. The bifunctional nature of the molecule means it can undergo such reactions at both ends, making it an effective cross-linking agent or a macroinitiator for polymer synthesis. The reactivity can be summarized by its propensity to act as a precursor to stable, delocalized carbocations, which are key intermediates in various organic transformations. wikipedia.org
Methodologies for Structural Elucidation and Spectroscopic Characterization in Academic Research
The definitive identification and characterization of this compound in a research setting rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the molecule's structure. Due to the molecule's symmetry, the 1H NMR spectrum is expected to be relatively simple. It would feature a singlet for the four protons on the central benzene ring, a singlet for the two equivalent methine protons (-CH(Cl)Ph2), and a multiplet pattern in the aromatic region for the twenty protons of the four terminal phenyl groups. actachemicamalaysia.com Similarly, the 13C NMR spectrum would show a reduced number of signals corresponding to the chemically equivalent carbon atoms. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include C-H stretching frequencies for the aromatic rings (typically above 3000 cm-1), C=C stretching vibrations for the aromatic rings (in the 1600-1450 cm-1 region), and a characteristic C-Cl stretching absorption in the fingerprint region (typically 800-600 cm-1). youtube.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method. This technique would provide precise bond lengths, bond angles, and conformational details of the molecule, revealing how the bulky diphenylmethyl groups are oriented relative to the central benzene ring. researchgate.net
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |
| 1H NMR | Singlet | ~7.4 ppm | Protons on the central benzene ring (4H) |
| 1H NMR | Multiplets | ~7.2-7.3 ppm | Protons on the terminal phenyl rings (20H) |
| 1H NMR | Singlet | ~6.5 ppm | Methine protons (-CH Cl) (2H) |
| 13C NMR | Aromatic | 127-145 ppm | Aromatic carbons |
| 13C NMR | Methine | 65-75 ppm | Methine carbon (-C HCl) |
| IR Spectroscopy | C-H Stretch (Aromatic) | 3100-3000 cm-1 | =C-H stretching |
| IR Spectroscopy | C=C Stretch (Aromatic) | 1600-1450 cm-1 | C=C in-ring stretching |
| IR Spectroscopy | C-Cl Stretch | 800-600 cm-1 | C-Cl stretching |
| Mass Spectrometry | Molecular Ion (M+) | C32H24Cl2 | Corresponds to the molecular weight |
Mechanistic Investigations of Chemical Transformations and Reaction Pathways
Electrophilic Aromatic Substitution Reactions of 1,4-Bis[chloro(diphenyl)methyl]benzene
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. byjus.com In this process, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. byjus.comhu.edu.jo
For this compound, the benzene (B151609) ring is the site of electrophilic attack. The substituents on the ring, in this case, the two chloro(diphenyl)methyl groups, play a crucial role in determining the reactivity of the ring and the orientation of the incoming electrophile.
The reactivity of this compound in electrophilic aromatic substitution is influenced by the nature of the electrophile. Common electrophilic reagents used in EAS reactions include halogens (in the presence of a Lewis acid), nitric acid, sulfuric acid, and alkyl or acyl halides (in Friedel-Crafts reactions). byjus.comminia.edu.eg
The scope of electrophilic reagents that can effectively react with this compound may be limited to stronger electrophiles or require harsher reaction conditions to overcome the deactivating effect of the substituents. For instance, halogenation with chlorine or bromine typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate a more potent electrophile. masterorganicchemistry.com Nitration, which introduces a nitro group (-NO₂), is usually carried out with a mixture of concentrated nitric acid and sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). byjus.comminia.edu.eg
Friedel-Crafts alkylation and acylation reactions, which introduce alkyl and acyl groups respectively, are also important EAS reactions. hu.edu.jo However, the deactivating nature of the chloro(diphenyl)methyl groups might hinder these reactions, potentially leading to lower yields or requiring more reactive alkylating or acylating agents and stronger Lewis acid catalysts.
The directing effect of the existing substituents on the aromatic ring governs the position of the incoming electrophile. Substituents are classified as either ortho-, para-directing or meta-directing. libretexts.org The chloro(diphenyl)methyl group's directing influence is a result of the interplay between its inductive and resonance effects.
While the chlorine atom is electron-withdrawing via induction, the lone pairs on the chlorine can be donated to the ring through resonance. This resonance effect, although weaker than the inductive effect, tends to direct incoming electrophiles to the ortho and para positions. However, the bulky nature of the chloro(diphenyl)methyl group can cause significant steric hindrance at the ortho positions, making the para position the more likely site of substitution. Given that the starting material is a 1,4-disubstituted benzene derivative, the available positions for substitution are at carbons 2, 3, 5, and 6. Due to the symmetry of the molecule, positions 2 and 6 are equivalent, as are positions 3 and 5. Therefore, electrophilic attack would be expected to occur at the positions ortho to the existing chloro(diphenyl)methyl groups.
There are no stereochemical outcomes to consider in the context of the aromatic ring itself, as it is planar. However, the stereochemistry at the benzylic carbon centers is not typically affected during electrophilic aromatic substitution reactions as the reaction occurs on the aromatic ring.
Nucleophilic Substitution Reactions at the Chlorodiphenylmethyl Centers
The carbon-chlorine bond in the chloro(diphenyl)methyl group is susceptible to nucleophilic attack. This is a key reaction pathway for this compound, allowing for the introduction of a wide variety of functional groups. The stability of the potential carbocation intermediate, a diphenylmethyl cation, facilitates these reactions, often proceeding through an Sₙ1-like mechanism.
The reaction of this compound with oxygen-based nucleophiles is a common transformation. Hydrolysis, for example, where water acts as the nucleophile, leads to the formation of the corresponding diphenylmethanol (B121723) derivative. This reaction can be catalyzed by substances like alumina containing water. researchgate.net
The general mechanism involves the departure of the chloride ion to form a resonance-stabilized diphenylmethyl carbocation. This carbocation is then attacked by the oxygen nucleophile (e.g., a water molecule or a hydroxide ion). A final deprotonation step yields the diphenylmethanol product. The structure of diphenylmethanol is characterized by a hydroxyl group attached to a carbon that is bonded to two phenyl groups. wikipedia.org
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Water (H₂O) | 1,4-Bis[hydroxy(diphenyl)methyl]benzene | Hydrolysis, often with a catalyst like wet alumina researchgate.net |
| Hydroxide (OH⁻) | 1,4-Bis[hydroxy(diphenyl)methyl]benzene | Basic hydrolysis |
| Alcohols (ROH) | 1,4-Bis[alkoxy(diphenyl)methyl]benzene | Alcoholysis |
A variety of other nucleophiles can displace the chloride ions in this compound. Nitrogen-based nucleophiles, such as amines, react to form new carbon-nitrogen bonds. libretexts.org For instance, reaction with ammonia or primary/secondary amines would yield the corresponding amino derivatives.
Sulfur-based nucleophiles, like thiols or thiolate anions, are also effective in these substitution reactions, leading to the formation of thioethers. nih.gov These reactions are significant for creating diverse molecular structures. The high polarizability and nucleophilicity of sulfur compounds make them potent reactants in these transformations. nih.gov
Other heteroatom nucleophiles, such as cyanides or azides, can also be employed to introduce further functional diversity into the molecule. The general principles of nucleophilic substitution apply, with the reactivity often being influenced by the strength and steric bulk of the nucleophile.
| Nucleophile | Product Class |
|---|---|
| Ammonia (NH₃) / Amines (RNH₂, R₂NH) | Amino derivatives |
| Thiols (RSH) / Thiolates (RS⁻) | Thioethers |
| Cyanide (CN⁻) | Nitrile derivatives |
| Azide (N₃⁻) | Azide derivatives |
The kinetics of nucleophilic substitution at the chlorodiphenylmethyl centers are highly dependent on the reaction conditions, including the solvent, the nature of the nucleophile, and the temperature. Given the stability of the diphenylmethyl carbocation, an Sₙ1 mechanism is often favored, particularly in polar, protic solvents that can solvate both the departing chloride ion and the carbocation intermediate. In such cases, the rate-determining step is the formation of the carbocation, and the reaction rate is primarily dependent on the concentration of the substrate, this compound.
However, under certain conditions, particularly with high concentrations of a strong nucleophile in a less polar solvent, an Sₙ2 mechanism may compete or become dominant. In an Sₙ2 reaction, the nucleophile attacks the carbon center at the same time as the chloride ion leaves, in a single concerted step. The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. Steric hindrance around the electrophilic carbon can significantly slow down Sₙ2 reactions. byjus.com
Thermodynamically, the feasibility of these substitution reactions is determined by the change in Gibbs free energy. The formation of stronger bonds in the product compared to the reactants and an increase in entropy generally favor the reaction. For example, the formation of a C-O or C-N bond is often thermodynamically favorable compared to the C-Cl bond being broken. The stability of the leaving group (chloride ion) in the reaction medium also contributes to the thermodynamic driving force of the reaction.
Oxidation and Reduction Pathways
The transformation of this compound through oxidation and reduction is dictated by the two chloro(diphenyl)methyl functional groups. These sites are the primary targets for redox reactions, leading to a variety of potential products through functional group interconversion or carbon-carbon bond formation.
Selective Oxidation Strategies for Functional Group Transformations
The oxidation of the benzylic positions in this compound presents a unique challenge. Standard methods for oxidizing alkylarenes typically target benzylic C-H bonds, which are absent in this molecule as the benzylic carbons are quaternary. Therefore, direct oxidation to a ketone or other carbonyl functional group is not a straightforward pathway.
A plausible strategy for functional group transformation would involve a two-step process:
Hydrolysis: The initial step would be the hydrolysis of the benzylic chlorides to the corresponding diol, 1,4-bis[hydroxy(diphenyl)methyl]benzene. This reaction is expected to proceed readily via an Sₙ1 mechanism due to the exceptional stability of the intermediate diphenylmethyl cation.
Oxidation of the Diol: The resulting tertiary diol could then be subjected to oxidation. However, the oxidation of tertiary alcohols is generally difficult without cleaving carbon-carbon bonds. Strong oxidizing agents under harsh conditions could potentially cleave the molecule, while milder, more selective reagents would likely be ineffective.
Given the structure, selective oxidation would likely focus on the aromatic rings themselves, but this typically requires powerful oxidizing agents and often leads to a mixture of products or complete degradation of the molecule. Specific, selective oxidation strategies for this compound have not been detailed in the literature, suggesting that such transformations are synthetically challenging.
Reductive Transformations and Formation of Reactive Intermediates
Reductive pathways offer more synthetically viable transformations for this compound. The carbon-chlorine bonds are susceptible to cleavage by various reducing agents, leading to reactive intermediates that can undergo subsequent reactions. Common methods for the reduction of benzylic halides involve metals or catalytic hydrogenation. scielo.brresearchgate.net
Treatment with reducing metals, such as zinc, or catalytic systems like Palladium on carbon (Pd/C) with a hydride source, can initiate reductive coupling. tandfonline.comnih.gov Depending on the reaction conditions, several outcomes are possible:
Intramolecular Coupling: The formation of a diradical or dicarbanion intermediate could facilitate an intramolecular cyclization, yielding a substituted dihydroanthracene derivative.
Intermolecular Polymerization: If the reactive sites of two different molecules interact, intermolecular C-C bond formation would lead to polymerization.
Simple Reduction: The C-Cl bonds could be reduced to C-H bonds, yielding 1,4-bis(diphenylmethyl)benzene. This process is a form of dehalogenation common for aryl and alkyl halides. organic-chemistry.org
The choice of reductant and reaction conditions is critical in directing the outcome of the transformation.
| Reaction Type | Typical Reagent | Potential Product from this compound | Reference |
|---|---|---|---|
| Reductive Homocoupling | Zinc dust | Polymer or Cyclized Product | scielo.brresearchgate.net |
| Catalytic Reductive Coupling | Pd/C, Sodium Formate | Polymer or Cyclized Product | tandfonline.com |
| Catalytic Hydrogenolysis | Pd/C, H₂ | 1,4-Bis(diphenylmethyl)benzene | nih.gov |
Radical and Carbocationic Intermediate Chemistry
The central theme of the reactivity of this compound is the facile cleavage of its carbon-chlorine bonds. This can occur either heterolytically to form a carbocation or homolytically to form a radical, both of which are highly stabilized by the attached phenyl rings.
Generation and Reactivity of Diphenylmethyl Cations and Radicals
The dissociation of the benzylic chloride can lead to either a diphenylmethyl cation or a diphenylmethyl radical.
Diphenylmethyl Cations: In polar protic solvents, the C-Cl bond is prone to ionization, generating a diphenylmethyl carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized over the two adjacent phenyl rings. libretexts.orglibretexts.orgquora.com This stability is the reason why reactions involving this moiety, such as solvolysis, proceed readily via an Sₙ1 mechanism. For this compound, this process can occur stepwise, first forming a monocation and subsequently a dication, which would be a highly reactive electrophilic species. acs.org These carbocations are potent electrophiles, readily reacting with any available nucleophiles.
Diphenylmethyl Radicals: Homolytic cleavage of the C-Cl bond, typically induced by photolysis or high temperatures, generates the diphenylmethyl radical. Like the cation, this radical is resonance-stabilized. Diphenylmethyl radicals are considered "persistent radicals," meaning they have a longer lifetime than typical transient radicals due to steric hindrance from the phenyl groups that disfavors radical-radical recombination. acs.orgwikipedia.org However, they remain highly reactive. In zeolites, diphenylmethyl radicals have been observed with lifetimes extending for weeks. acs.org The generation of two such radical sites on the same molecule would create a diradical intermediate, which could undergo rapid intramolecular recombination or intermolecular polymerization.
| Intermediate | Generation Method | Key Characteristics | Typical Fate |
|---|---|---|---|
| Diphenylmethyl Cation | Solvolysis in polar solvents | Highly stable due to resonance; planar geometry | Reaction with nucleophiles |
| Diphenylmethyl Radical | Photolysis, Thermolysis | Resonance-stabilized; persistent with a long lifetime | Dimerization, abstraction, addition to π-systems |
Electrochemical Generation and Reactivity of p-Quinodimethanes from Halomethylated Arenes
It is important to note that while the provided outline specifies o-quinodimethanes, the 1,4-substitution pattern of this compound dictates that it would form a p-quinodimethane intermediate (also known as a p-xylylene). These are highly reactive species used in the synthesis of polymers and other complex molecules.
Electrochemical reduction of 1,4-bis(halomethyl)arenes is a known method for generating p-quinodimethane intermediates. The process involves the sequential transfer of electrons to the C-Cl bonds, leading to the elimination of two chloride ions and the formation of a new π-bond system across the ring. The resulting diphenyl-substituted p-quinodimethane would be extremely reactive and would likely undergo immediate polymerization to form poly(p-phenylene vinylene) derivatives or could be trapped by a suitable dienophile in a Diels-Alder reaction. researchgate.net
Reaction Kinetics and Transition State Analysis of Key Transformations
The most characteristic reaction of this compound class is solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile. The kinetics of these reactions provide significant insight into the reaction mechanism and the structure of the transition state.
The solvolysis of this compound is expected to proceed via an Sₙ1 mechanism. libretexts.orglibretexts.org The rate-determining step is the unimolecular dissociation of one C-Cl bond to form a diphenylmethyl carbocation intermediate. spcmc.ac.in Consequently, the reaction should follow first-order kinetics, where the rate is dependent only on the concentration of the substrate.
Rate = k [C₆H₄(C(Ph)₂Cl)₂]
The rate of this reaction is highly sensitive to solvent polarity. Polar protic solvents like water, ethanol, or formic acid are particularly effective at stabilizing the forming carbocation and the departing chloride ion through solvation, thereby accelerating the reaction. libretexts.org
| Substrate | Relative Rate (Sₙ1) | Reason for Rate |
|---|---|---|
| CH₃Cl | ~0 | Highly unstable primary carbocation |
| (CH₃)₃CCl (t-Butyl chloride) | 1 | Stable tertiary carbocation |
| C₆H₅CH₂Cl (Benzyl chloride) | ~1 | Resonance-stabilized benzylic carbocation |
| (C₆H₅)₂CHCl (Diphenylmethyl chloride) | ~1000 | Highly resonance-stabilized carbocation |
According to the Hammond postulate, the transition state of an endothermic step, such as carbocation formation, will structurally resemble the product of that step. libretexts.org Therefore, the transition state for the solvolysis of this compound closely resembles the diphenylmethyl carbocation. Factors that stabilize the carbocation, such as resonance delocalization and solvent effects, also stabilize the transition state, thus lowering the activation energy and increasing the reaction rate.
Studies on related systems, like substituted benzyl (B1604629) chlorides, often use Hammett plots to quantify the electronic effects of substituents on reaction rates. nih.govresearchgate.net Such analyses reveal large negative ρ (rho) values for Sₙ1 reactions, indicating a significant buildup of positive charge in the transition state, which is consistent with carbocation formation. nih.govnih.gov
Applications in Polymer Science and Advanced Materials Chemistry
1,4-Bis[chloro(diphenyl)methyl]benzene as a Polymerization Initiator
As a molecule with two initiation sites, this compound is a significant bifunctional initiator. This characteristic allows for the simultaneous growth of two polymer chains from a single molecule, a key feature in the synthesis of polymers with specific block structures and controlled molecular weights.
Role in Cationic Polymerization Systems
In the realm of cationic polymerization, compounds structurally similar to this compound, such as 1,4-bis(1-chloroethyl)benzene, have been demonstrated to be effective bifunctional initiators. When used in conjunction with a Lewis acid co-initiator like tin tetrachloride (SnCl4), these systems can initiate the living cationic polymerization of monomers such as styrene (B11656) and p-methylstyrene. The bifunctionality of the initiator is crucial for the synthesis of ABA triblock copolymers, where two "A" blocks grow from the central "B" block precursor. This controlled polymerization process is instrumental in producing polymers with well-defined architectures and predictable molecular weights. The mechanism involves the activation of the chloroalkyl groups by the Lewis acid, generating carbocations that then propagate by adding monomer units.
Investigations into Controlled Radical Polymerization Initiated by Diphenylmethyl Halides
Diphenylmethyl halides, the monofunctional analogues of this compound, have been investigated as initiators in controlled radical polymerization (CRP) techniques, particularly in Atom Transfer Radical Polymerization (ATRP). For instance, the benzhydryl chloride/CuICl system has been used to initiate the polymerization of methyl methacrylate (B99206) (MMA). cmu.edu However, the initiation can be slow due to the coupling of benzhydryl radicals. cmu.edu To mitigate this, a slow addition of the initiator can be employed to reduce radical-radical termination and increase the polymerization rate. cmu.edu
Furthermore, the diphenylmethyl moiety has been incorporated into chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A symmetrical trithiocarbonate (B1256668) CTA bearing diphenylmethyl groups has been synthesized and used to control the polymerization of methacrylic monomers, leading to polymers with low molecular weight dispersity. mdpi.com This demonstrates the utility of the diphenylmethyl group in mediating controlled radical polymerization processes. mdpi.com
| Polymerization System | Initiator/CTA | Monomer | Key Findings |
| Cationic Polymerization | 1,4-bis(1-chloroethyl)benzene / SnCl4 | Styrene, p-methylstyrene | Effective for synthesis of ABA triblock copolymers with controlled molecular weights. |
| Atom Transfer Radical Polymerization (ATRP) | Benzhydryl chloride / CuICl | Methyl Methacrylate (MMA) | Initiation can be slow; slow addition of initiator improves polymerization rate. cmu.edu |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Symmetrical trithiocarbonate with diphenylmethyl groups | Methacrylic monomers | Provides good control over polymerization, resulting in low dispersity polymers. mdpi.com |
Design and Synthesis of Multifunctional Initiators for Controlled Polymer Synthesis
The design of multifunctional initiators is a key strategy for creating complex polymer architectures such as star polymers. While the direct synthesis of multifunctional initiators from this compound is not extensively detailed in the provided search results, the principles of their design can be applied. For instance, tetrafunctional initiators have been synthesized to produce four-arm star polymers via quasiliving cationic polymerization. researchgate.net The synthesis of such initiators often involves the coupling of smaller molecules to create a core with multiple initiating sites. researchgate.net The chloro(diphenyl)methyl groups of this compound could potentially be incorporated into more complex structures to create initiators with higher functionalities for the synthesis of advanced polymer architectures.
Crosslinking Agent in Polymer Network Formation
The two reactive chloro groups of this compound make it an effective crosslinking agent, capable of linking polymer chains together to form three-dimensional networks. This property is exploited in the synthesis of hypercrosslinked polymers and ionene elastomers.
Synthesis and Characterization of Hypercrosslinked Polymers
Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas, synthesized through the extensive crosslinking of polymer chains. Compounds similar to this compound, such as 1,4-bis(chloromethyl)benzene (B146612), are commonly used as external crosslinkers in a Friedel-Crafts alkylation reaction. rsc.orgacs.org In this process, the bis(chloromethyl) compound reacts with aromatic units of other monomers or polymer chains in the presence of a Lewis acid catalyst (e.g., FeCl3), forming a rigid, porous network. rsc.orgmdpi.com
The properties of the resulting HCPs, such as surface area and porosity, are influenced by the choice of monomers and the crosslinker. For example, HCPs synthesized from 2,2′-dihydroxybiphenyl and 4,4′-bis(chloromethyl)-1,1′-biphenyl have exhibited high surface areas (up to 752 m²/g) and significant adsorption capacities for organic molecules like aniline. rsc.org The characterization of these materials typically involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, scanning electron microscopy (SEM) to observe the morphology, and gas sorption analysis (e.g., BET) to determine the surface area and pore size distribution. rsc.orgmdpi.com
| HCP System | Building Units | Crosslinker | Surface Area (BET) | Key Application/Property |
| Hydroxyl-modified HCP | Phenol (B47542), 2,2′-dihydroxybiphenyl | 1,4-bis(chloromethyl)benzene, 4,4′-bis(chloromethyl)-1,1′-biphenyl | Up to 752 m²/g | High adsorption capacity for aniline. rsc.org |
| Poly(aniline-co-benzene)-based HCP | Aniline, Benzene (B151609) | Methyl moiety (from DMM) | 987 m²/g | Adsorbent for heavy metal ions (Hg²+). mdpi.com |
| Self-condensed HCP | 1,4′-bis(methoxymethyl)benzene | (Self-crosslinked) | Up to 1260 m²/g | Porous network formation. acs.org |
Application in the Synthesis of Ionene Elastomers
Ionene elastomers are a type of ion-containing polymer characterized by the presence of quaternary ammonium (B1175870) groups in the polymer backbone. 1,4-Bis(chloromethyl)benzene has been utilized as a linking agent in the synthesis of these elastomers. google.com In this application, it reacts with α,ω-bis(dimethylamino)polytetramethylene oxide to form a crosslinked quaternary ammonium elastomer. google.com The properties of the resulting ionene elastomer, such as tensile strength and elongation at break, are dependent on the molecular weight of the diamine precursor. google.com For example, using a polytetramethylene oxide diamine with a molecular weight of 1000 resulted in a weak elastomer, while a diamine with a molecular weight of 4,400 produced a much stronger film. google.com However, a notable disadvantage of using 1,4-bis(chloromethyl)benzene is its slow reactivity with the pendant amines. google.com
Precursor for Advanced Polymeric Materials
Formation of Thermostable Polyindanes through Cationic Cyclopolymerization
Scientific literature extensively describes the formation of thermostable polyindanes through the cationic cyclopolymerization of related compounds, such as 1,4-bis(1-chloro-1-methylethyl)benzene . rsc.orgoup.comwikipedia.org This monomer, in the presence of a Lewis acid like boron trichloride, undergoes a self-polymerization reaction at temperatures above -60°C. rsc.orgwikipedia.org The resulting polymer possesses a uniform structure composed exclusively of 1,1,3-trimethyl indane-3,5-diyl units and exhibits remarkable thermal stability. rsc.orgoup.com However, there is no available research demonstrating the synthesis of polyindanes from this compound.
Electrogeneration and Polymerization to Poly(o-xylylene) Derivatives
The synthesis of poly(p-xylylene) (PPX) and its derivatives is well-documented. A common laboratory and commercial method is the Gorham process, which involves the chemical vapor deposition (CVD) polymerization of [2.2]paracyclophane derivatives. Another route is the Gilch polymerization, which utilizes 1,4-bis(halomethylene)benzenes with a strong base. There is no information available in the searched scientific literature regarding the electrogeneration and polymerization of this compound to form poly(o-xylylene) derivatives.
Development of Precursors for Chemical Vapor Deposition of Parylene Analogues
The development of precursors for the chemical vapor deposition (CVD) of parylene and its analogues focuses on molecules that can thermally decompose to form reactive p-xylylene diradical intermediates. The industry standard is [2.2]paracyclophane. Research into alternative, more cost-effective, or functionalized precursors has explored compounds like 1,4-bis(bromodifluoromethyl)-benzene and 1,4-bis[difluoro(phenoxy)methyl]benzene . wikipedia.org These molecules are designed to be suitable for the high-temperature pyrolysis required in the CVD process. No literature was found that discusses the use or development of this compound as a precursor for parylene analogues.
Synthesis of Branched Polycarbonates from Tetraphenol Derivatives
The synthesis of polycarbonates often involves the reaction of a bisphenol (a molecule with two phenol groups) with a carbonate source like phosgene (B1210022) or diphenyl carbonate. To create branched polycarbonates, a branching agent, typically a molecule with three or more reactive groups (like a triphenol or tetraphenol), is introduced during polymerization. While this is a general strategy in polycarbonate synthesis, there is no specific information on the synthesis of a tetraphenol derivative from this compound or its subsequent use to create branched polycarbonates.
Building Block for Functional Materials
Applications in the Synthesis of Liquid Crystal Compounds
While various benzene-containing molecules are foundational to the synthesis of liquid crystals, the direct application of this compound in creating liquid crystalline materials is not extensively documented in publicly available research. The synthesis of liquid crystals typically involves molecules with a rigid core, often composed of linked phenyl rings, and flexible terminal chains. These structures give rise to the intermediate mesophases between solid and liquid states.
Research in this field often focuses on other derivatives. For instance, 1,4-bis(phenylethynyl)benzene (B159325) derivatives have been synthesized and investigated for their potential in blue phase liquid crystal compositions. nih.gov Similarly, other novel monomers such as 1,4-Di-[4-(3-acryloyloxyhexyloxy) benzoyloxy]-2-methyl benzene have been specifically designed and synthesized to exhibit liquid crystal phases for applications like fast-response polymer stabilized cholesteric texture (PSCT) films. researchgate.net Another distinct compound, 1,4-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene, has also been synthesized and confirmed as a liquid crystal compound. scirea.org While a related compound, 1,4-bis(trichloromethyl)benzene, is noted as a precursor for intermediates used in materials that can include liquid crystal compounds, this highlights that chlorinated benzene derivatives can play a role in this area of materials science. google.com However, specific studies detailing the synthesis pathway from this compound to a mesophase-exhibiting compound are not readily found.
Role in the Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely tuned by selecting appropriate metal nodes and organic linkers. While this compound is not a conventional linker, its structural features suggest a potential role in the functionalization of MOFs.
The incorporation of chlorine atoms into MOF linkers has been demonstrated as an effective strategy for enhancing specific material properties, particularly for gas and vapor adsorption. nih.gov The chloro groups can introduce strong dipole moments and create specific interaction sites within the pores of the MOF.
Detailed Research Findings:
Research on zirconium-based MOFs, such as the UiO-66 series, has shown that functionalizing the terephthalate (B1205515) linker with chloro groups significantly enhances the adsorption of benzene at low concentrations. nih.gov The mechanism for this enhanced performance is attributed to the favorable interactions between the benzene molecules and the chloro-functionalized pores. Specifically, interactions such as –CH···Cl hydrogen bonding and Cl···π halogen interactions strengthen the binding of benzene within the framework. nih.gov
For example, the benzene uptake in UiO-66 was increased by up to 2.3-fold when the linker was functionalized with chlorine. nih.gov In another study, a chloro-functionalized MOF, MFM-68-Cl2, exhibited an exceptional benzene uptake of 4.62 mmol g⁻¹ at 298 K and very low pressure (0.12 mbar), marking it as a benchmark material for trace benzene removal. nih.govkuleuven.be This superior performance is due to a combination of factors including the optimized pore size, the aromatic nature of the linker, and the cooperative binding effect of the chloro-groups. nih.gov
The bulky diphenylmethyl groups of this compound could be used to create large pore volumes within a MOF structure, while the chloro groups could be positioned to functionalize these pores, creating tailored adsorption sites for specific molecules. The reactivity of the benzylic chloride allows for post-synthetic modification, where additional functional groups could be grafted onto the framework to further tune its properties.
| MOF Material | Linker Functional Group | Benzene Uptake (mmol g⁻¹) | Conditions | Key Interaction Mechanism |
|---|---|---|---|---|
| UiO-66 | -H | 0.63 | 298 K, 0.12 mbar | -CH···π |
| UiO-66-Cl | -Cl | 0.88 | 298 K, 0.12 mbar | –CH···Cl, Cl···π |
| UiO-66-Cl₂ | -Cl, -Cl | 1.43 | 298 K, 0.12 mbar | –CH···Cl, Cl···π |
| MFM-68-Cl₂ | -Cl, -Cl (on anthracene (B1667546) linker) | 4.62 | 298 K, 0.12 mbar | Cooperative binding from chloro-groups and optimized pore geometry |
Development of High-Performance Adsorbents and Ion Exchangers
The development of high-performance adsorbents is crucial for applications in separation, purification, and environmental remediation. The same principles that make chloro-functionalized MOFs effective for trace benzene capture also make them high-performance adsorbents for other volatile organic compounds (VOCs). researchgate.net
The reactive nature of the chloro(diphenyl)methyl group in this compound makes it a candidate for creating functional materials for adsorption and ion exchange. The benzylic chloride can undergo nucleophilic substitution reactions, allowing for the covalent attachment of various functional groups to a solid support or polymer backbone.
Adsorbents:
By grafting this compound or similar molecules onto a porous substrate like silica (B1680970) or a polymer resin, adsorbents with high selectivity for aromatic compounds could be developed. The diphenylmethyl groups would provide strong van der Waals and π-π stacking interactions with aromatic adsorbates.
Ion Exchangers:
Ion exchangers are materials that can exchange one type of ion for another. They typically consist of a polymeric matrix with covalently attached charged functional groups. The chloro groups in this compound serve as reactive handles to introduce such charged groups. For example, reaction with a tertiary amine, such as trimethylamine, would lead to the formation of a quaternary ammonium salt, which is a cationic group characteristic of strong base anion exchangers.
Advanced Reaction Chemistry and Transformations Involving Analogues
Catalytic Coupling Reactions with Bis-aryl Halides
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Dihaloarene substrates, such as analogues of 1,4-bis[chloro(diphenyl)methyl]benzene, serve as versatile building blocks in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com It is widely used for the formation of C-C bonds to create biaryls, conjugated systems, and other complex organic molecules. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Dihaloarene substrates are particularly useful in Suzuki-Miyaura coupling for the synthesis of polymers and macrocycles. The reaction can be controlled to achieve either mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reagents. For instance, the coupling of a dihaloarene with an alkyl boronic pinacol (B44631) ester can lead to the formation of dialkylated aromatic compounds. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |
| Dihaloarene | Arylboronic acid | Pd catalyst, Ligand, Base | Poly(arylene) | Organic electronics |
| 1,4-Dibromobenzene | Alkylboronic ester | Pd(OAc)₂, Ad₂PnBu, LiOtBu | 1,4-Dialkylbenzene | Material synthesis |
| Aryl dichloride | Organoboron reagent | Pd catalyst, Dialkylbiaryl phosphine (B1218219) ligand | Substituted biaryl | Pharmaceutical synthesis |
This table provides illustrative examples of Suzuki-Miyaura reactions with dihaloarene substrates.
Bidentate phosphine ligands play a crucial role in stabilizing and activating the palladium catalyst in cross-coupling reactions. sigmaaldrich.com Ligands with aromatic backbones, such as those based on biphenyl (B1667301) or ferrocene, have been shown to be highly effective in promoting challenging coupling reactions. sigmaaldrich.comacs.org These ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope. nih.govgessnergroup.com
The choice of ligand can significantly influence the outcome of the reaction. For example, bulky and electron-rich dialkylbiaryl phosphine ligands have enabled the coupling of unactivated aryl chlorides and hindered substrates at room temperature with low catalyst loadings. nih.gov Bidentate phosphines with metallocene backbones, such as dppf, have also been used as effective catalysts in Buchwald-Hartwig amination reactions. acs.org
| Ligand Type | Key Features | Application |
| Dialkylbiaryl Phosphines (e.g., S-Phos, X-Phos) | Bulky, electron-rich | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings |
| Diphosphines with Aromatic Backbones | Rigid structure, defined bite angle | Negishi, Heck, Suzuki-Miyaura couplings |
| Ferrocene-based Diphosphines (e.g., dppf) | Redox activity, steric bulk | Buchwald-Hartwig amination, Suzuki-Miyaura coupling |
This table summarizes different types of bidentate phosphine ligands and their applications.
Cycloaddition Reactions of Aromatic Quinodimethanes and Their Derivatives
Aromatic quinodimethanes, also known as xylylenes, are highly reactive intermediates that can be generated in situ from precursors like α,α'-dihalo-o-xylenes. nih.gov These species readily undergo cycloaddition reactions, particularly [4+2] Diels-Alder reactions, to form polycyclic compounds. tandfonline.comresearchgate.net The generation of o-quinodimethane from α,α'-dihalo-o-xylenes can be achieved using reducing agents like zinc in an aqueous solution. nih.gov
The cycloaddition of photochemically generated o-quinodimethane has been shown to proceed with high enantioselectivity in the presence of a chiral complexing agent. nih.gov These reactions are valuable for the stereocontrolled synthesis of complex natural products and other biologically active molecules.
Synthesis of Heterocyclic Compounds from Bis-Hydrazonoyl Chlorides (analogous reactivity)
Bis-hydrazonoyl chlorides are versatile precursors for the synthesis of a wide range of bis-heterocyclic compounds. nih.govnih.gov These compounds can generate bis-nitrilimines in situ, which then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form bis-pyrazoles, bis-1,3,4-thiadiazoles, and other heterocyclic systems. nih.govmdpi.com
The reactivity of bis-hydrazonoyl chlorides is analogous to that of this compound in that both possess two reactive sites that can undergo substitution or cycloaddition reactions to build larger, often symmetrical, molecules. The synthesis of bis-pyrrole derivatives has been achieved through the reaction of hydrazonoyl chlorides with diethyl (Z,Z)-3,3′-(ethane-1,2-diyldiimino)dibut-2-enoate. mdpi.com
| Bis-Hydrazonoyl Chloride Derivative | Reactant | Resulting Heterocycle |
| N,N'-diaryl 1,2-ethane-bis-hydrazonoyl chlorides | Alkenes | Bis-pyrazoline |
| Bis-nitrilimines (from bis-hydrazonoyl chlorides) | N-phenyl 2-cyano-2-(benzothiazol-2-yl)thioamide | Bis-2,2'-(1,3,4-thiadiazole) |
| α-ketohydrazonoyl halide | Diethyl (Z,Z)-3,3'-(ethane-1,2-diyldiimino)dibut-2-enoate | Bis-pyrrole |
This table illustrates the synthesis of various bis-heterocycles from bis-hydrazonoyl chlorides.
Derivatization for Specialized Optoelectronic and Electronic Applications (e.g., Azo Dyes)
The derivatization of aromatic compounds is a key strategy for developing materials with specific optoelectronic properties. Azo dyes, which contain the characteristic -N=N- azo group, are a prominent class of organic compounds used in various applications, including textiles, food coloring, and as pH indicators. unb.cafiveable.mewikipedia.org
The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. fiveable.mechemistrystudent.com The color of the resulting azo dye is determined by the nature of the aromatic substituents. cuhk.edu.hk While not a direct reaction of this compound, the principles of derivatizing an aromatic core to create functional materials are analogous. For instance, the core structure of this compound could be modified to incorporate azo linkages, potentially leading to novel materials with interesting photoresponsive properties. Azo dyes are known to undergo reversible trans-cis photoisomerization, a property that can be harnessed in molecular switches and other light-sensitive devices. wikipedia.org
Theoretical and Computational Approaches to 1,4 Bis Chloro Diphenyl Methyl Benzene Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of 1,4-Bis[chloro(diphenyl)methyl]benzene. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometries, reaction energies, and electronic characteristics. researchgate.net
Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net For this compound, DFT calculations are instrumental in predicting its three-dimensional structure, thermodynamic stability, and electronic nature.
A typical DFT study begins with a geometry optimization to find the lowest energy conformation of the molecule. growingscience.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the four phenyl rings and the central benzene (B151609) core. DFT methods, such as those employing the B3LYP functional, have been shown to reliably predict geometries for a wide range of organic and organometallic compounds. researchgate.netsemanticscholar.org
Following optimization, electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. growingscience.com For aromatic systems like this, the HOMO is typically associated with the π-electron system of the benzene rings, while the LUMO is often located on the anti-bonding orbitals, including those of the C-Cl bonds. DFT studies on similar 1,4-disubstituted benzene derivatives have shown how different functional groups influence these frontier orbitals. scribd.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, negative potential (red regions) would be expected around the electronegative chlorine atoms and the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue regions) would likely be found near the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These are representative values based on calculations of similar structures, as specific literature for this compound is unavailable.)
| Parameter | Predicted Value | Significance |
| Geometric Parameters | ||
| C-Cl Bond Length | ~1.80 Å | Key bond involved in substitution reactions. |
| C-C (central ring) | ~1.39 Å | Typical aromatic C-C bond length. |
| C-C (inter-ring) | ~1.52 Å | Single bond connecting rings, allows rotation. |
| Dihedral Angle (Ph-C-C-Ph) | Varies | Describes the "twist" of the phenyl groups. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. beilstein-journals.org |
| Dipole Moment | ~ 0 D | Expected for a centrosymmetric conformation. |
While DFT is excellent for ground-state properties, ab initio and semi-empirical methods are often employed to study reaction mechanisms. Ab initio methods, based on first principles without empirical parameters, can provide highly accurate results but are computationally expensive. nih.gov Semi-empirical methods are much faster as they use parameters derived from experimental data, making them suitable for larger systems or for initial explorations of a reaction's potential energy surface. wikipedia.orgwustl.edu
For this compound, a key area of investigation is the mechanism of nucleophilic substitution at the benzylic carbons. Benzylic halides can react via SN1, SN2, or borderline mechanisms, depending on the substrate, nucleophile, and solvent. stackexchange.comquora.comdoubtnut.com The diphenylmethyl chloride moiety strongly favors an SN1 pathway due to the exceptional resonance stabilization of the resulting diphenylmethyl carbocation intermediate.
Computational methods can map the entire reaction coordinate for the C-Cl bond cleavage. researchgate.net This involves locating the transition state structure and calculating the activation energy, which determines the reaction rate. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have used such methods to correlate substituent effects with reaction rates and to distinguish between SN1 and SN2 pathways. nih.govnih.gov For this compound, calculations could model the stepwise departure of the two chloride ions and investigate any electronic communication between the two reactive centers through the central benzene ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Large, non-rigid molecules like this compound can adopt numerous conformations due to the rotation around single bonds. youtube.com Molecular Dynamics (MD) simulations, which use classical mechanics to simulate the motions of atoms and molecules over time, are the ideal tool for exploring this conformational landscape. nih.gov
MD simulations can reveal the preferred orientations of the four phenyl groups and how they interact with each other through steric hindrance and potential π-stacking. By simulating the molecule in a solvent box, one can also study its interactions with the surrounding medium. The large size and aromatic nature of the molecule suggest that π–π interactions could be a significant driving force in its aggregation behavior in certain solvents. mdpi.com
Prediction of Spectroscopic Properties (e.g., IR, NMR) using Computational Methods
Computational methods are routinely used to predict spectroscopic properties, which serves as a powerful aid in experimental structure elucidation. oup.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding IR intensities can be determined. researchgate.net For this compound, this would allow for the assignment of key vibrational modes, such as C-Cl stretches, aromatic C-H stretches, and C=C ring vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. arxiv.orgrsc.org These calculations can predict the ¹H and ¹³C NMR spectra, helping to assign peaks to specific atoms in the molecule. For a symmetrical molecule like this compound, computational predictions would confirm the number of unique proton and carbon environments. Such calculations have proven invaluable for complex polycyclic aromatic hydrocarbons and halogenated compounds. biorxiv.orgnih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are representative values based on calculations of similar functional groups.)
| Spectroscopy | Feature | Predicted Value/Region | Assignment |
| IR Spectroscopy | Vibrational Frequency | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| 1600-1450 cm⁻¹ | Aromatic C=C Ring Stretch | ||
| 850-800 cm⁻¹ | C-H Out-of-plane bend (para-substituted ring) | ||
| 750-650 cm⁻¹ | C-Cl Stretch | ||
| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm | Phenyl-H (o, m, p) |
| ~7.2 ppm | Central Ring-H | ||
| ~6.5 ppm | Methine-H (-CHCl) | ||
| ¹³C NMR | Chemical Shift (δ) | ~140-145 ppm | Quaternary Phenyl-C |
| ~127-130 ppm | Phenyl C-H | ||
| ~70 ppm | Methine-C (-CHCl) |
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate molecular structures with their chemical reactivity or physical properties. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed property.
While no specific QSAR/QSPR studies on this compound have been reported, the framework could be applied to a series of its derivatives. For example, a QSAR model could be developed to predict the rate of solvolysis for a series of 1,4-Bis[chloro(diaryl)methyl]benzene compounds with different substituents on the phenyl rings. Descriptors could include Hammett constants for the substituents, calculated dipole moments, molecular volume, or the energy of the LUMO. Such studies on benzyl halides and other reactive molecules have been successful in predicting reactivity and elucidating mechanistic details. nih.gov Analysis of structure-activity relationships for compounds like chlorinated polycyclic aromatic hydrocarbons often relies on quantum chemically calculated properties such as HOMO-LUMO energies and dipole moments. biorxiv.org
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways for 1,4-Bis[chloro(diphenyl)methyl]benzene
The traditional synthesis of this compound likely involves classical Friedel-Crafts alkylation reactions, which often rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, posing environmental concerns. beilstein-journals.orgnih.gov Future research will undoubtedly pivot towards greener and more sustainable synthetic methodologies.
Key areas of exploration will include:
Catalytic Friedel-Crafts Reactions: A primary focus will be the development of catalytic Friedel-Crafts alkylations using small quantities of efficient and recyclable catalysts. semanticscholar.orgresearchgate.net Research into solid acid catalysts, zeolites, and metal-organic frameworks (MOFs) could lead to heterogeneous systems that are easily separated from the reaction mixture, minimizing waste. The use of more environmentally benign alkylating agents, such as benzyl (B1604629) alcohols instead of benzyl halides, is another promising avenue. nih.gov
Solvent-Free and Alternative Media Synthesis: Investigations into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids will be crucial. rsc.org These approaches can significantly reduce the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this sterically hindered molecule to a flow process represents a significant future direction.
Photocatalysis and Electrosynthesis: Leveraging light or electrical energy to drive the synthesis could provide highly efficient and selective pathways, potentially operating under mild conditions and reducing the need for harsh chemical reagents.
Development of Advanced Catalytic Systems for Selective Transformations
The two chloro(diphenyl)methyl moieties in this compound are reactive functional groups, making the molecule a prime candidate for subsequent chemical transformations. The development of advanced catalytic systems to selectively activate the C-Cl bonds is a critical area for future research.
Future research will likely concentrate on:
Selective Mono- and Di-functionalization: Designing catalytic systems, particularly those based on palladium, nickel, or copper, that can selectively substitute one or both chlorine atoms will be paramount. researchgate.netnih.govrsc.org This would allow for the synthesis of asymmetric derivatives and the controlled growth of polymers or molecular architectures.
Cross-Coupling Reactions: Exploring a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, will enable the introduction of a diverse array of functional groups (e.g., aryl, alkynyl, amino groups). researchgate.netscite.ai This will create a library of novel derivatives with tailored electronic and photophysical properties.
Catalytic C-H Activation: While the C-Cl bonds are the primary reactive sites, future catalytic systems might enable the direct functionalization of the aromatic C-H bonds on the central benzene (B151609) ring or the pendant phenyl groups, offering alternative routes to complex molecules. github.io
Polymerization Catalysis: Developing catalysts that can utilize this compound as a monomer for polymerization is a significant frontier. This could involve catalysts for step-growth polymerization or for ring-opening metathesis polymerization (ROMP) if the monomer is converted into a suitable cyclic precursor. researchgate.net
Tailoring Polymer Architectures and Properties for Emerging Technologies
The rigid and bulky nature of this compound makes it an intriguing monomer for the synthesis of high-performance polymers with unique properties.
Future research in this domain will focus on:
High Thermal Stability Polymers: The incorporation of the rigid aromatic structure of this monomer is expected to yield polymers with high glass transition temperatures (Tg) and excellent thermal stability. mdpi.com Research will aim to synthesize and characterize novel polyamides, polyimides, polyethers, and other polymers for applications in aerospace, electronics, and automotive industries where high-temperature resistance is crucial. mdpi.com
Polymers with High Refractive Index: The high carbon density and presence of multiple phenyl rings suggest that polymers derived from this monomer could exhibit high refractive indices, making them suitable for optical applications such as lenses, coatings, and advanced display technologies.
Microporous Polymers: The steric hindrance provided by the bulky diphenylmethyl groups could prevent efficient chain packing, leading to polymers with significant free volume. rsc.org These microporous materials could have applications in gas separation, storage, and catalysis.
Hyperbranched and Dendritic Polymers: The A-B2 functionality (where the central benzene is the core and the two chloro(diphenyl)methyl groups are the reactive sites) makes it a suitable building block for the synthesis of hyperbranched polymers and dendrimers. mdpi.com These architectures could find use in catalysis, drug delivery, and as rheology modifiers.
Integration with Supramolecular Chemistry and Self-Assembly Processes
The well-defined shape and aromatic character of this compound make it an excellent candidate for the construction of complex supramolecular assemblies. nih.govmdpi.com
Future directions include:
Crystal Engineering: Utilizing the molecule as a rigid scaffold to direct the formation of crystalline solids with desired topologies and functionalities. mdpi.comresearchgate.net By forming cocrystals with other molecules through non-covalent interactions like π-π stacking and halogen bonding, novel materials with unique optical or electronic properties can be engineered. rsc.org
Molecular Cages and Containers: The synthesis of discrete, three-dimensional molecular cages using this compound as a large, rigid panel. rsc.org Such cages could be used for molecular recognition, encapsulation of guest molecules, and as nanoreactors.
Self-Assembled Monolayers (SAMs): Investigating the self-assembly of this molecule and its derivatives on various surfaces to form highly ordered monolayers. doi.orgacs.org These SAMs could be used to modify surface properties for applications in electronics, sensors, and nanotechnology.
Liquid Crystals: The rigid, rod-like nature of the molecule suggests that its derivatives, particularly after modification with flexible side chains, could exhibit liquid crystalline behavior. Exploring this potential could lead to new materials for displays and optical switches.
Computational Design and Prediction of Novel Derivatives and Materials with Targeted Functionalities
Computational chemistry and materials science will play a pivotal role in guiding future research on this compound.
Key research areas will involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectral properties of novel derivatives. researchgate.net This can help in screening potential candidates for specific applications before their synthesis.
Molecular Dynamics (MD) Simulations: Simulating the conformational behavior of polymers derived from this monomer to understand their bulk properties, such as Tg, mechanical strength, and solubility. arxiv.org MD simulations can also be used to study the self-assembly processes of these molecules in different environments.
Quantitative Structure-Property Relationship (QSPR) Models: Developing QSPR models to correlate the molecular structure of derivatives with their macroscopic properties. springerprofessional.descilit.com This data-driven approach can accelerate the discovery of new materials with desired functionalities.
In Silico Catalyst Design: Computationally designing catalysts for the selective transformation of this compound. researchgate.netnih.gov This can involve modeling the transition states of catalytic cycles to identify more efficient and selective catalytic systems.
Interdisciplinary Research with Nanoscience, Engineering, and Biological Systems
The unique properties of materials derived from this compound open up possibilities for interdisciplinary research.
Future outlooks include:
Nanoscience and Nanotechnology: Using the molecule as a building block for the bottom-up synthesis of nanostructures, such as nanowires, nanotubes, and porous frameworks. scitechdaily.com Its derivatives could also be incorporated into nanoparticles for various applications.
Materials Engineering: Developing advanced composites by incorporating polymers derived from this monomer into other matrices to enhance their thermal and mechanical properties. These materials could be used in demanding engineering applications.
Biomedical Applications: While the chlorinated nature of the parent compound may pose toxicity concerns, its derivatives could be explored for biomedical applications after careful toxicological evaluation. For example, highly rigid and biocompatible polymers could be developed for medical implants or devices. d-nb.infomdpi.comtcichemicals.com Furthermore, the development of bio-based monomers for similar polymer structures is a growing field. mdpi.comthe-innovation.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
